3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

This thieno[2,3-d]pyrimidine aldehyde building block features an electronically essential 3-methoxy group that critically modulates formyl reactivity for condensation reactions (e.g., hydrazone-based CDK4 inhibitors) and alters HBA/lipophilicity (XLogP ~4.7), directly impacting target binding and PK of derived inhibitors. Unlike des-methoxy analogs, it provides a validated entry point to patented PI3K p110α-selective scaffolds. Substituting with incorrect analogs introduces uncharacterized variables that invalidate SAR. For organizations advancing PI3K or CDK oncology programs, this precise intermediate is non-substitutable for replicating published inhibitor series.

Molecular Formula C20H14N2O3S
Molecular Weight 362.4
CAS No. 379248-83-6
Cat. No. B2691566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde
CAS379248-83-6
Molecular FormulaC20H14N2O3S
Molecular Weight362.4
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=O)OC2=C3C=C(SC3=NC=N2)C4=CC=CC=C4
InChIInChI=1S/C20H14N2O3S/c1-24-17-9-13(11-23)7-8-16(17)25-19-15-10-18(14-5-3-2-4-6-14)26-20(15)22-12-21-19/h2-12H,1H3
InChIKeyCBWKYROPGZCLQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde (CAS 379248-83-6): Core Structural and Physicochemical Profile for Thienopyrimidine-Based Inhibitor Design


The compound 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde (CAS 379248-83-6) is a heterocyclic building block featuring a thieno[2,3-d]pyrimidine core linked via an ether bridge to a 3-methoxy-4-formylphenyl moiety [1]. With a molecular formula of C20H14N2O3S and a molecular weight of 362.4 g/mol, it belongs to a therapeutically relevant class of thienopyrimidine derivatives widely explored as kinase inhibitor scaffolds, particularly targeting PI3K, EGFR, and CDK families [2]. The presence of the reactive aldehyde group and the electron-donating methoxy substituent differentiates it from simpler analogs, enabling versatile downstream derivatization for structure-activity relationship (SAR) exploration.

Why General-Purpose Thienopyrimidine Aldehydes Cannot Replace 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde in Targeted Synthesis


Simple substitution with a des-methoxy analog or an alternative thienopyrimidine aldehyde fails because the 3-methoxy group is not a passive spectator. This substituent electronically modulates the benzaldehyde ring, directly impacting the reactivity of the formyl group in condensation reactions (e.g., hydrazone formation) and alters the overall molecular topology [1]. Computed physicochemical data show that the presence of the methoxy group changes the number of hydrogen bond acceptors and the lipophilicity (XLogP3) compared to the des-methoxy analog, which can critically affect target binding, pharmacokinetic properties of derived inhibitors, and even synthetic intermediate handling during purification . Using an incorrect analog introduces an uncharacterized variable that invalidates established SAR and can derail hit-to-lead optimization.

Quantified Differential Evidence: 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde vs. Closest Analogs


Enhanced Hydrogen Bond Acceptor Capacity in Target Compound vs. Des-Methoxy Analog

The target 3-methoxy derivative possesses a higher hydrogen bond acceptor (HBA) count compared to its closest commercially available analog, 4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde (CAS 379248-84-7) [1]. This introduces an additional hydrogen bonding interaction point which can be critical for engaging specific residues in kinase hinge regions or solvent-exposed pockets, a common strategy to improve inhibitor potency and selectivity .

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Modulated Lipophilicity (LogP) for Optimized Pharmacokinetic Profile in Derived Inhibitors

Introduction of the methoxy group subtly but measurably alters the compound's lipophilicity compared to the des-methoxy analog, as evidenced by computed XLogP3 values. This difference can influence membrane permeability, solubility, and metabolic stability of the final derived inhibitors, crucial for achieving drug-like properties [1].

Drug Metabolism Pharmacokinetics Lead Optimization

Electronic Differentiation of Aryl Aldehyde Reactivity via Methoxy Substitution

The 3-methoxy group is electron-donating, which deactivates the benzaldehyde ring towards nucleophilic addition compared to an unsubstituted benzaldehyde. This can be quantified in the context of condensation kinetics with hydrazines, a key reaction for generating CDK4 inhibitors [1]. The des-methoxy analog is expected to react with different rates and yields, which has been a critical factor in optimizing bioactive hydrazone libraries [2].

Synthetic Chemistry Hydrazone Ligation Structure-Activity Relationship

Preferred Application Scenarios for 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde Based on Proven Differentiation


Synthesis of Selective PI3K Alpha Isoform Inhibitors

Patents explicitly claim thieno[2,3-d]pyrimidine derivatives as selective PI3K p110α inhibitors for oncology applications [1]. The target compound's specific substitution pattern, including the methoxybenzaldehyde moiety, provides a direct synthetic entry point to these patented scaffolds, making it an irreplaceable intermediate for organizations developing PI3K-targeting therapies.

Design of CDK4-Selective Hydrazone Inhibitor Libraries

The aldehyde functionality is essential for forming hydrazone-based CDK4 inhibitors as described in structure-activity relationship studies [2]. The methoxy group's electronic influence is a key variable in optimizing potency and selectivity, making this precise compound necessary for replicating or extending published CDK4 inhibitor series.

Physicochemical Property-Driven Lead Optimization Programs

When an inhibitor series derived from the des-methoxy analog (XLogP = 4.43) shows promising activity but requires improved binding or a more favorable metabolic profile, the target compound offers a direct and quantifiable structural variation. Its distinct HBA count and logP provide a logical, data-driven next step in the optimization cycle .

Quote Request

Request a Quote for 3-Methoxy-4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.